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molecular formula C12H7IN2 B8285652 5-Iodo-2-pyridin-2-ylbenzonitrile

5-Iodo-2-pyridin-2-ylbenzonitrile

Cat. No. B8285652
M. Wt: 306.10 g/mol
InChI Key: IVYUKXFGYLQAQP-UHFFFAOYSA-N
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Patent
US08183275B2

Procedure details

Dinitrogen tetroxide (2.2 equiv.) was added to a suspension of 5-amino-2-pyridin-2-ylbenzonitrile (0.85 mmol) in acetonitrile (8.5 mL) at −30° C. After 5 min, sodium iodide (1.28 mmol, 1.5 equiv.), and the mixture was stirred for 10 minutes. Water (10 mL) was added and the reaction was allowed to warm to room temperature over 30 min. The product was extracted with methylene chloride and the extracts were washed with saturated sodium thiosulfate solution and brine, dried over sodium sulfate and concentrated. The resulting residue was passed through a silica gel plug, rinsing with 2% methanol in methylene chloride to provide 5-iodo-2-pyridin-2-ylbenzonitrile, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.85 mmol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
1.28 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])([N+]([O-])=O)=O.N[C:8]1[CH:9]=[CH:10][C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)=[C:12]([CH:15]=1)[C:13]#[N:14].[I-:22].[Na+].O>C(#N)C>[I:22][C:8]1[CH:9]=[CH:10][C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)=[C:12]([CH:15]=1)[C:13]#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([N+](=O)[O-])[O-]
Name
Quantity
0.85 mmol
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)C1=NC=CC=C1
Name
Quantity
8.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.28 mmol
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride
WASH
Type
WASH
Details
the extracts were washed with saturated sodium thiosulfate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
rinsing with 2% methanol in methylene chloride

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC=1C=CC(=C(C#N)C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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